
1,2-Propanediol, 3-(octadecadienyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 3-(octadecadienyloxy)- is a chemical compound that belongs to the class of organic compounds known as diols. Diols are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound is notable for its unique structure, which includes a long-chain octadecadienyl group attached to the propanediol backbone. This structural feature imparts specific chemical and physical properties to the compound, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(octadecadienyloxy)- typically involves the reaction of 1,2-propanediol with an octadecadienyl halide under basic conditions. The reaction is usually carried out in the presence of a phase transfer catalyst to facilitate the transfer of the reactants between the aqueous and organic phases. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 3-(octadecadienyloxy)- can be achieved through the catalytic hydrogenolysis of glycerol. This method involves the use of a copper-based catalyst and basic support to achieve high yields and selectivity. The process is carried out under controlled temperature and pressure conditions to optimize the production efficiency .
化学反応の分析
Types of Reactions
1,2-Propanediol, 3-(octadecadienyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters depending on the nucleophile used.
科学的研究の応用
1,2-Propanediol, 3-(octadecadienyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and membrane biology due to its long-chain fatty acid moiety.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
作用機序
The mechanism of action of 1,2-Propanediol, 3-(octadecadienyloxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with lipid membranes, altering their fluidity and permeability.
Pathways Involved: It can modulate signaling pathways related to lipid metabolism and cellular stress responses
類似化合物との比較
Similar Compounds
1,2-Propanediol: A simpler diol without the long-chain octadecadienyl group.
1,3-Propanediol: Another diol with a different hydroxyl group arrangement.
Glycerol: A triol with three hydroxyl groups.
Uniqueness
1,2-Propanediol, 3-(octadecadienyloxy)- is unique due to its long-chain fatty acid moiety, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane studies .
特性
CAS番号 |
101123-27-7 |
|---|---|
分子式 |
C21H40O3 |
分子量 |
340.5 g/mol |
IUPAC名 |
3-octadeca-1,3-dienoxypropane-1,2-diol |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h15-18,21-23H,2-14,19-20H2,1H3 |
InChIキー |
DVTOEEFUWIWJBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC=CC=COCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)

![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)

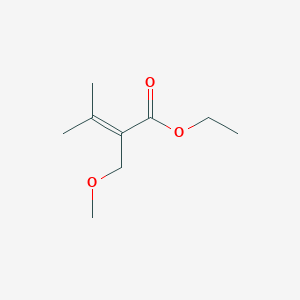
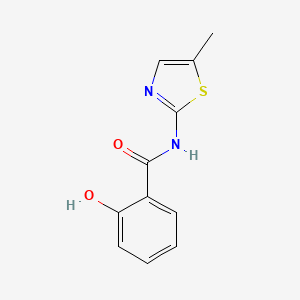
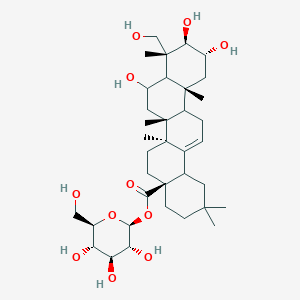

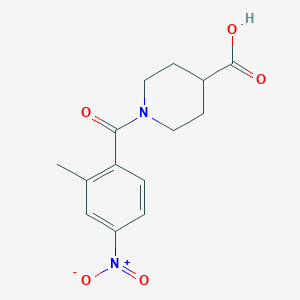
![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
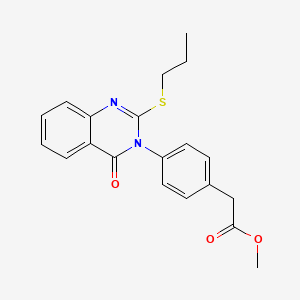
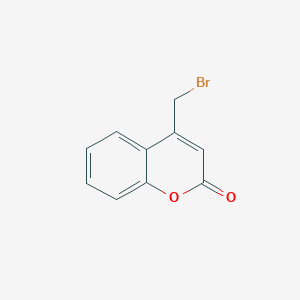
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
